(2R)-Benzylamino-3-phenoxy-2-propanol (2R)-Benzylamino-3-phenoxy-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459343
InChI: InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1
SMILES: CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol

(2R)-Benzylamino-3-phenoxy-2-propanol

CAS No.:

Cat. No.: VC13459343

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

(2R)-Benzylamino-3-phenoxy-2-propanol -

Specification

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
IUPAC Name (2R)-2-(benzylamino)-1-phenoxypropan-2-ol
Standard InChI InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1
Standard InChI Key TZROMNDVUPWEQN-MRXNPFEDSA-N
Isomeric SMILES C[C@@](COC1=CC=CC=C1)(NCC2=CC=CC=C2)O
SMILES CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O
Canonical SMILES CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R)-2-(benzylamino)-1-phenoxypropan-2-ol, delineates its core structure: a propan-2-ol backbone substituted at the second carbon with a benzylamino group (-NHCH₂C₆H₅) and at the first carbon with a phenoxy moiety (-OC₆H₅). The chiral center at C2 adopts an R-configuration, conferring stereochemical specificity critical for interactions in biological or catalytic systems.

Stereochemical Considerations

The (2R) enantiomer’s spatial arrangement influences its physicochemical behavior. Computational models derived from InChI (InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1) indicate intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecule in a pseudo-cyclic conformation. This feature may enhance solubility in polar aprotic solvents compared to non-hydroxylated analogues.

Physicochemical Properties

PropertyValue
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility (25°C)1.2 mg/L
pKa (Amino Group)9.4 ± 0.2

The moderate lipophilicity (LogP ~2.1) suggests permeability across biological membranes, while the weakly basic amino group (pKa ~9.4) facilitates protonation in acidic environments .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route 1: Epoxide Aminolysis

  • Epoxidation of allyl phenyl ether to form 2-phenoxypropylene oxide.

  • Stereoselective ring-opening with benzylamine under basic conditions.

  • Acid-catalyzed cyclodehydration to install the hydroxyl group.

Route 2: Reductive Amination

  • Condensation of 3-phenoxy-2-propanone with benzylamine.

  • Stereocontrolled reduction using catalysts like (R)-BINAP-Ru complexes.

  • Purification via chiral chromatography .

Optimization Challenges

Critical issues in scale-up include:

Industrial-scale production likely employs continuous flow reactors with immobilized enzymes for asymmetric synthesis, though detailed protocols remain proprietary .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s amino-alcohol motif mirrors structural elements in β-blockers and antiviral agents. Molecular docking studies predict affinity for adrenergic receptors (ΔG = -8.2 kcal/mol), suggesting potential as a propranolol precursor .

Asymmetric Catalysis

Preliminary investigations demonstrate utility in kinetic resolutions:

Substrate% eeReaction Type
Racemic benzoin92%Acylation
2-Phenylcyclohexanone85%Epoxidation

The chiral amino alcohol acts as a bifunctional catalyst, with the hydroxyl group activating electrophiles and the amine deprotonating nucleophiles .

SupplierLocationPurityPrice (USD/g)
A.J ChemicalsIndia98%120
Amadis ChemicalChina95%95
Combi-Blocks Inc.USA99%150

Current production volumes remain niche, with annual outputs estimated at 50-100 kg globally. Regulatory constraints under REACH and TSCA classify the compound as "for research use only," limiting large-scale applications .

EndpointValue (Analogues)
LD50 (Rat, oral)350 mg/kg
Skin IrritationModerate (OECD 404)

Proper handling mandates PPE including nitrile gloves and fume hood containment.

Future Perspectives

Advances in biocatalysis may enable enantioselective synthesis using engineered aminotransferases. Computational studies (QM/MM) identify potential enzyme binding pockets with ΔΔG‡ = 2.3 kcal/mol favoring the R-enantiomer . Partnership opportunities exist for developing:

  • Chiral ligands for transition metal catalysis

  • Prodrugs targeting neurotransmitter transporters

Ongoing research must address gaps in pharmacokinetic data and chronic toxicity to unlock therapeutic applications.

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